4-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide
CAS No.: 941878-81-5
Cat. No.: VC4615525
Molecular Formula: C18H17N3O6S2
Molecular Weight: 435.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941878-81-5 |
|---|---|
| Molecular Formula | C18H17N3O6S2 |
| Molecular Weight | 435.47 |
| IUPAC Name | 4-(4-methoxyphenyl)sulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide |
| Standard InChI | InChI=1S/C18H17N3O6S2/c1-27-13-5-7-14(8-6-13)29(25,26)10-2-3-17(22)20-18-19-15-9-4-12(21(23)24)11-16(15)28-18/h4-9,11H,2-3,10H2,1H3,(H,19,20,22) |
| Standard InChI Key | ZWVROYXOSCSZQY-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Introduction
4-((4-Methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide is a synthetic organic compound belonging to the sulfonamide and benzothiazole chemical families. These structural motifs are frequently associated with bioactive molecules, including antimicrobial, anticancer, and anti-inflammatory agents. The compound’s structure integrates a sulfonamide moiety, a nitro-substituted benzothiazole ring, and a butanamide chain, which collectively contribute to its potential pharmacological activities.
Structural Features
The molecular structure of the compound can be broken down into three key components:
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Sulfonamide Group: The presence of the sulfonyl (-SO₂-) group attached to a methoxyphenyl ring enhances the compound's hydrophilicity and potential for hydrogen bonding.
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Benzothiazole Core: The nitro-substituted benzothiazole unit is known for its bioactivity, often acting as a pharmacophore in drug design.
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Butanamide Chain: The butanamide linkage provides flexibility to the molecule, potentially influencing its binding affinity with biological targets.
Synthesis Pathway
The synthesis of compounds like 4-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide typically involves:
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Preparation of Benzothiazole Derivative: Starting with 2-amino-6-nitrobenzothiazole, this intermediate is synthesized via cyclization reactions involving thiourea and nitro-substituted aromatic precursors.
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Formation of Sulfonamide Linkage: Reaction of 4-methoxybenzenesulfonyl chloride with an amine group under basic conditions (e.g., triethylamine) results in the formation of the sulfonamide bond.
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Amidation Reaction: Coupling of the benzothiazole derivative with a butanoic acid or its activated derivative (e.g., acid chloride) yields the final product.
Biological Relevance
Compounds containing sulfonamide and benzothiazole scaffolds are widely studied for their pharmacological properties:
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Antimicrobial Activity:
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Sulfonamides are known inhibitors of bacterial dihydropteroate synthase, an enzyme critical for folate biosynthesis.
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Benzothiazoles have demonstrated activity against various Gram-positive and Gram-negative bacteria.
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Anticancer Potential:
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Nitrobenzothiazoles exhibit cytotoxicity by inducing oxidative stress and DNA damage in cancer cells.
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Molecular docking studies often reveal strong interactions with cancer-related enzymes (e.g., tyrosine kinases).
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Anti-inflammatory Effects:
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Sulfonamides can inhibit enzymes such as carbonic anhydrase or cyclooxygenase, reducing inflammation.
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Analytical Characterization
To confirm the identity and purity of the compound, standard analytical techniques are employed:
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NMR Spectroscopy (¹H and ¹³C):
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Chemical shifts corresponding to aromatic protons (benzothiazole and methoxyphenyl rings).
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Signals for amide NH and methylene groups in the butanamide chain.
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Infrared Spectroscopy (IR):
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Strong absorption bands for sulfonyl (S=O stretch ~1150–1350 cm⁻¹) and nitro groups (~1500–1600 cm⁻¹).
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Mass Spectrometry (MS):
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Molecular ion peak at m/z ~387 confirming molecular weight.
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X-Ray Crystallography:
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Provides detailed information on bond angles, dihedral angles, and crystal packing.
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Potential Applications
Given its structural features, this compound holds promise in several fields:
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Drug Development:
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As a lead compound for designing novel antimicrobials or anticancer agents.
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Chemical Biology:
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As a probe to study enzyme inhibition or receptor binding.
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Material Science:
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Potential use in designing functional materials due to its electron-rich aromatic systems.
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Research Gaps and Future Directions
While the compound shows promise based on its structure, further research is required to establish its utility:
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Comprehensive biological screening against bacterial strains, cancer cell lines, and inflammatory models.
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Pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME) profiles.
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Toxicity evaluation to ensure safety for therapeutic applications.
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